[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride
Overview
Description
[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is an organic compound that features a pyridine ring substituted with a dimethylamino group and a methanol group
Scientific Research Applications
Chemistry
In chemistry, [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridylmethanols.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)pyridine
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 4-(Dimethylamino)pyridine
Uniqueness
Compared to similar compounds, [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride stands out due to its unique combination of functional groups. The presence of both a dimethylamino group and a methanol group on the pyridine ring provides distinct reactivity and interaction profiles, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)8-7(6-11)4-3-5-9-8;/h3-5,11H,6H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSSZUDFPLXTKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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